methanone](/img/structure/B11511351.png)
[6-(1,3-Benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZOYL-6-(2H-1,3-BENZODIOXOL-5-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE is a complex organic compound that features multiple functional groups, including benzoyl, benzodioxole, phenoxymethyl, and dioxazinane moieties. Compounds with such intricate structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-6-(2H-1,3-BENZODIOXOL-5-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE likely involves multiple steps, including the formation of the dioxazinane ring and the introduction of the benzoyl, benzodioxole, and phenoxymethyl groups. Typical synthetic routes may involve:
Formation of the Dioxazinane Ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The benzoyl, benzodioxole, and phenoxymethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the benzoyl group.
Substitution: Various substitution reactions could occur at different positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
It might exhibit biological activity, making it of interest in the development of pharmaceuticals or agrochemicals.
Medicine
Industry
The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.
Dioxazinane Derivatives: Compounds with similar dioxazinane rings.
Phenoxymethyl Derivatives: Compounds with similar phenoxymethyl groups.
Uniqueness
The uniqueness of 2-BENZOYL-6-(2H-1,3-BENZODIOXOL-5-YL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE lies in its combination of multiple functional groups, which could confer unique reactivity and biological activity.
Properties
Molecular Formula |
C24H21NO6 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[6-(1,3-benzodioxol-5-yl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H21NO6/c26-23(17-7-3-1-4-8-17)25-14-20(15-27-19-9-5-2-6-10-19)30-24(31-25)18-11-12-21-22(13-18)29-16-28-21/h1-13,20,24H,14-16H2 |
InChI Key |
RKDAECNMIPKNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(ON1C(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)COC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.